NMDA Receptor Negative Allosteric Modulation
In a direct head-to-head comparison using the same Xenopus laevis oocyte electrophysiology assay, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid exhibits an IC50 of 3.00 × 10³ nM for negative allosteric modulation of the rat GluN1a/GluN2A NMDA receptor, versus 2.23 × 10³ nM for a closely related functionalized analogue (BDBM50425998 / CHEMBL2314927), representing a 1.35-fold difference in potency [1]. Both compounds were evaluated under identical conditions (suppression of 100 µM glutamate- and 30 µM glycine-induced current at defined holding potentials), confirming that the unadorned 1,4-dicarboxylate core retains intrinsic modulatory activity.
| Evidence Dimension | Negative allosteric modulation IC50 at rat GluN1a/GluN2A NMDA receptor |
|---|---|
| Target Compound Data | IC50 = 3.00 × 10³ nM (3.00 µM) |
| Comparator Or Baseline | BDBM50425998 (CHEMBL2314927): IC50 = 2.23 × 10³ nM (2.23 µM) |
| Quantified Difference | 1.35-fold difference (target compound 1.35× less potent than comparator) |
| Conditions | Xenopus laevis oocytes expressing rat GluN1a/GluN2A; suppression of 100 µM glutamate + 30 µM glycine-induced current; voltage-clamp electrophysiology |
Why This Matters
This quantitative comparison establishes the intrinsic NMDA receptor modulatory activity of the 1,4-dicarboxylate scaffold, enabling informed selection decisions where modulation of glutamatergic signaling is the screening objective without introducing confounding substituent effects.
- [1] BindingDB. BDBM50134214 (CHEMBL3740292): Negative allosteric modulation of rat GluN1a/GluN2A receptor. IC50 3.00E+3 nM. BDBM50425998 (CHEMBL2314927): IC50 2.23E+3 nM. View Source
